[(4-Bromo-3-methylphenyl)sulfonyl](1-ethyl-2-hydroxyethyl)amine
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Overview
Description
[(4-Bromo-3-methylphenyl)sulfonyl](1-ethyl-2-hydroxyethyl)amine is an organic compound that belongs to the class of sulfonamides It features a bromine atom, a hydroxymethyl group, and a methyl group attached to a benzenesulfonamide core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [(4-Bromo-3-methylphenyl)sulfonyl](1-ethyl-2-hydroxyethyl)amine typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 4-bromo-3-methylbenzenesulfonyl chloride and 1-(hydroxymethyl)propylamine.
Reaction Conditions: The reaction is carried out under controlled conditions, often in the presence of a base such as triethylamine, to facilitate the formation of the sulfonamide bond.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactions with optimized conditions to ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the synthesis process.
Chemical Reactions Analysis
Types of Reactions
[(4-Bromo-3-methylphenyl)sulfonyl](1-ethyl-2-hydroxyethyl)amine can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction: The hydroxymethyl group can be oxidized to a carboxylic acid or reduced to a methyl group, depending on the reagents used.
Coupling Reactions: The compound can participate in coupling reactions, such as Suzuki-Miyaura coupling, to form more complex molecules.
Common Reagents and Conditions
Substitution: Reagents such as sodium azide or thiourea can be used for substitution reactions.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide can be employed.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution with an amine can yield a new sulfonamide derivative, while oxidation of the hydroxymethyl group can produce a carboxylic acid derivative.
Scientific Research Applications
[(4-Bromo-3-methylphenyl)sulfonyl](1-ethyl-2-hydroxyethyl)amine has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis to create more complex molecules.
Biology: The compound can be used in the study of enzyme inhibition and protein interactions.
Industry: The compound can be used in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of [(4-Bromo-3-methylphenyl)sulfonyl](1-ethyl-2-hydroxyethyl)amine involves its interaction with specific molecular targets. The sulfonamide group can mimic the structure of natural substrates, allowing the compound to inhibit enzymes or disrupt biological pathways. The bromine atom and hydroxymethyl group can enhance the compound’s binding affinity and specificity for its targets .
Comparison with Similar Compounds
Similar Compounds
4-bromo-N-[1-(hydroxymethyl)propyl]benzenesulfonamide: Lacks the methyl group on the benzene ring.
N-[1-(hydroxymethyl)propyl]-3-methylbenzenesulfonamide: Lacks the bromine atom.
[(4-Bromo-3-methylphenyl)sulfonyl](1-ethyl-2-hydroxyethyl)amine: Contains a different substituent on the benzene ring.
Uniqueness
This compound is unique due to the presence of both the bromine atom and the hydroxymethyl group, which can enhance its reactivity and binding properties. This combination of functional groups makes it a versatile compound for various applications in research and industry .
Properties
CAS No. |
1155523-77-5 |
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Molecular Formula |
C11H16BrNO3S |
Molecular Weight |
322.22g/mol |
IUPAC Name |
4-bromo-N-(1-hydroxybutan-2-yl)-3-methylbenzenesulfonamide |
InChI |
InChI=1S/C11H16BrNO3S/c1-3-9(7-14)13-17(15,16)10-4-5-11(12)8(2)6-10/h4-6,9,13-14H,3,7H2,1-2H3 |
InChI Key |
WAYAUEKLCQYJID-UHFFFAOYSA-N |
SMILES |
CCC(CO)NS(=O)(=O)C1=CC(=C(C=C1)Br)C |
Origin of Product |
United States |
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